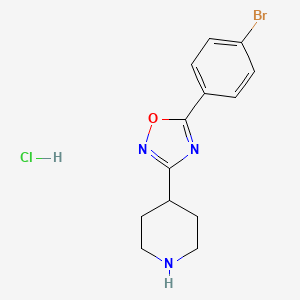

5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of a piperidine moiety suggests potential for central nervous system activity, while the bromophenyl group could imply potential for further chemical modifications.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds typically involves the reaction of appropriate precursors such as hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones involves the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with piperidine . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which showed that it crystallized in the monoclinic crystal system . The crystal structure studies and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives also provide insights into the reactive sites and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the core structure. For instance, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole exhibits a dichotomic behavior with acids, undergoing rearrangement in toluene and hydrolysis in dioxane/water . Additionally, 4-nitrophenyl-1-piperidinostyrene reacts with an aromatic diazonium salt to afford arylhydrazonal, which can further react to yield various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the compound's solubility and stability. The antimicrobial and antiproliferative activities of these compounds are also significant, as demonstrated by the moderate antibacterial and anthelmintic activity of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study by Khalid et al. (2016) focuses on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, similar to 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole. These compounds have been researched for their biological activities, particularly their antibacterial properties, showing moderate to significant activity against various bacteria (Khalid et al., 2016).

Chemical Synthesis and Stability

- Research by Kayukova et al. (2018) delves into the chemical stability of oxadiazole compounds, including their reactivity in specific conditions like the presence of HCl. This is relevant to understanding the stability and potential modifications of 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole under various conditions (Kayukova et al., 2018).

Antimicrobial and Antifungal Activity

- Studies by Krolenko et al. (2016) indicate that compounds similar to 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole have strong antimicrobial and antifungal activities. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Potential as Anticancer Agents

- Rehman et al. (2018) synthesized propanamide derivatives containing a 1,3,4-oxadiazole core, showing promising results as anticancer agents. This suggests the potential of similar compounds, such as 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole, in cancer treatment research (Rehman et al., 2018).

Enzyme Inhibition and Alzheimer’s Disease Treatment

- A study by Rehman et al. (2018) on new N-substituted derivatives of 1,3,4-oxadiazole for Alzheimer’s disease treatment reveals their potential as enzyme inhibitors, which can be relevant for compounds like 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole (Rehman et al., 2018).

Propriétés

IUPAC Name |

5-(4-bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLJMUSOEXTNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)